molecular formula C8H11BrClFN2O2S B7640416 N-(2-aminoethyl)-4-bromo-3-fluorobenzenesulfonamide;hydrochloride

N-(2-aminoethyl)-4-bromo-3-fluorobenzenesulfonamide;hydrochloride

Cat. No. B7640416
M. Wt: 333.61 g/mol
InChI Key: QYEDLHPKXXZHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-4-bromo-3-fluorobenzenesulfonamide;hydrochloride is a chemical compound that belongs to the class of sulfonamide drugs. It is also known as BFB or Benzenesulfonamide, 4-bromo-3-fluoro-N-(2-aminoethyl)-, hydrochloride. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

BFB has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. BFB has also been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Furthermore, BFB has been studied for its potential use as a fluorescent probe for detecting protein aggregation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of BFB is not fully understood. However, it has been proposed that BFB exerts its antitumor activity by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cells and plays a crucial role in tumor growth and survival. By inhibiting the activity of CAIX, BFB can induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects:
BFB has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit bacterial growth, and act as a fluorescent probe for detecting protein aggregation. Furthermore, BFB has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using BFB in lab experiments are its well-established synthesis method, its potential applications in medicinal chemistry, and its ability to inhibit the activity of carbonic anhydrase IX. However, the limitations of using BFB in lab experiments are its limited solubility in water, which can make it challenging to work with, and its potential toxicity.

Future Directions

There are several future directions for the research on BFB. One potential direction is to study its potential use as a fluorescent probe for detecting protein aggregation in neurodegenerative diseases. Another direction is to investigate its potential use as an antibacterial agent. Furthermore, research can be carried out to study the structure-activity relationship of BFB and its derivatives to develop more potent and selective inhibitors of carbonic anhydrase IX.

Synthesis Methods

The synthesis of BFB involves the reaction of 4-bromo-3-fluorobenzenesulfonyl chloride with ethylenediamine in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain BFB hydrochloride. This method is a well-established protocol and has been reported in several research articles.

properties

IUPAC Name

N-(2-aminoethyl)-4-bromo-3-fluorobenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrFN2O2S.ClH/c9-7-2-1-6(5-8(7)10)15(13,14)12-4-3-11;/h1-2,5,12H,3-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEDLHPKXXZHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCN)F)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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